3-Chloro-5-isothiocyanatobenzonitrile
Description
Properties
Molecular Formula |
C8H3ClN2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
3-chloro-5-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-1-6(4-10)2-8(3-7)11-5-12/h1-3H |
InChI Key |
JCMMMTQDKNNHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=C=S)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis from 3-Chloro-5-aminobenzonitrile Using Thiophosgene
The most common and direct method for preparing 3-Chloro-5-isothiocyanatobenzonitrile involves the reaction of 3-chloro-5-aminobenzonitrile with thiophosgene. This reaction typically proceeds as follows:
- Starting Material: 3-chloro-5-aminobenzonitrile
- Reagent: Thiophosgene (carbonyl dichloride with sulfur replacing oxygen)
- Solvent: An inert organic solvent such as dichloromethane or chloroform
- Conditions: Controlled temperature, generally room temperature or slightly below, to avoid side reactions
- Mechanism: The amine group reacts with thiophosgene to form an intermediate isothiocyanate via nucleophilic substitution and elimination of hydrochloric acid.
This method yields this compound efficiently and is scalable for industrial production with optimization of reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
One-Pot Synthesis via In Situ Generation of Dithiocarbamate Intermediate
An alternative approach involves a one-pot synthesis starting from the amine, carbon disulfide, and a base, followed by oxidative desulfurization:
- Step 1: The amine (3-chloro-5-aminobenzonitrile) is treated with carbon disulfide in the presence of a strong base such as sodium hydride or potassium carbonate, forming a dithiocarbamate salt in situ.
- Step 2: This intermediate is then subjected to oxidative desulfurization using iron(III) chloride or sodium persulfate to convert the dithiocarbamate into the isothiocyanate.
- Solvent: Typically polar aprotic solvents like dimethylformamide or water-organic biphasic systems
- Advantages: Avoids the use of toxic thiophosgene and allows for milder reaction conditions.
- Yields: Moderate to good yields reported for various aryl isothiocyanates using this method, adaptable to electron-deficient aromatic amines such as 3-chloro-5-aminobenzonitrile.
Use of 1,1’-Thiocarbonyldiimidazole as Thiophosgene Substitute
Another method substitutes thiophosgene with 1,1’-thiocarbonyldiimidazole:
- Procedure: The amine is reacted with 1,1’-thiocarbonyldiimidazole in dichloromethane at room temperature.
- Outcome: The reagent transfers the thiocarbonyl group to the amine, forming the isothiocyanate.
- Benefits: This reagent is less toxic and easier to handle than thiophosgene, providing a safer laboratory procedure.
- Reaction Time: Typically about 1 hour at ambient temperature.
Summary Table of Preparation Methods
| Method Number | Starting Material | Key Reagent(s) | Solvent(s) | Conditions | Advantages | Yield/Notes |
|---|---|---|---|---|---|---|
| 1 | 3-chloro-5-aminobenzonitrile | Thiophosgene | Dichloromethane, chloroform | Controlled temperature (RT or below) | Direct, well-established | High yield, industrially scalable |
| 2 | 3-chloro-5-aminobenzonitrile | Carbon disulfide, base (NaH, K2CO3), FeCl3 or Na2S2O8 | DMF, water-organic biphasic | Room temperature, one-pot | Avoids toxic thiophosgene | Moderate to good yields |
| 3 | 3-chloro-5-aminobenzonitrile | 1,1’-Thiocarbonyldiimidazole | Dichloromethane | Room temperature, 1 hour | Safer alternative to thiophosgene | Good yields, mild conditions |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Dichloromethane, chloroform, and acetonitrile.
Catalysts: Base catalysts such as triethylamine or pyridine.
Major Products
Thiourea Derivatives: Formed by the addition of amines to the isothiocyanate group.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
3-Chloro-5-isothiocyanatobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-isothiocyanatobenzonitrile involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethyl)benzonitrile (CAS 693245-52-2)
- Structural Differences : Replaces the isothiocyanate (-NCS) group with a trifluoromethyl (-CF₃) group.
- Key Properties :
- Molecular weight: 205.57 g/mol (vs. ~194.64 g/mol for the target compound) .
- The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in agrochemical intermediates.
- The absence of -NCS reduces reactivity toward nucleophiles (e.g., amines), limiting utility in click chemistry.
- Applications : Primarily used in fluorinated bioactive molecules due to its electron-withdrawing and hydrophobic effects .
3-Chlorobenzonitrile (CAS 766-84-7)
- Structural Differences : Lacks both the isothiocyanate (-NCS) and the 5-position substituent.
- Key Properties: Simpler structure (molecular weight: 137.57 g/mol) with a single chloro and cyano group. Lower reactivity compared to the target compound due to fewer functional groups.
- Applications : Used as a building block in pharmaceuticals and organic synthesis. Safety data indicate hazards such as skin/eye irritation .
3,4-Dichloroisothiazole-5-carbonitrile (CAS 18480-52-9)
- Structural Differences : Substitutes the benzene ring with an isothiazole ring and adds a second chloro group.
- Key Properties :
- Molecular weight: 193.96 g/mol.
- The dichloro-isothiazole core increases electrophilicity, enhancing reactivity in cross-coupling reactions.
- Applications : Serves as a heterocyclic intermediate in medicinal chemistry .
5-Amino-3-methylisothiazole Hydrochloride (CAS 52547-00-9)
- Structural Differences: Features an amino (-NH₂) group and methyl (-CH₃) substituent instead of chloro and isothiocyanate.
- Key Properties: The amino group enables participation in hydrogen bonding, contrasting with the electrophilic -NCS group. Hydrochloride salt form improves aqueous solubility.
- Applications : Used in bioactive molecule synthesis, particularly where basicity or solubility is critical .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Electronic Effects: The cyano (-CN) and chloro (-Cl) groups in this compound create a strong electron-deficient aromatic system, facilitating nucleophilic aromatic substitution. This contrasts with the -CF₃ group in the trifluoromethyl analog, which provides steric bulk and electron withdrawal without direct reactivity .
- Reactivity of -NCS Group : The isothiocyanate moiety enables thiourea formation with amines, a feature absent in chloro- or methyl-substituted analogs. This property is critical in bioconjugation and drug delivery systems.
Biological Activity
3-Chloro-5-isothiocyanatobenzonitrile (C₈H₃ClN₂S) is a compound characterized by its unique structure, featuring both a chloro group and an isothiocyanate group attached to a benzonitrile backbone. Its molecular weight is approximately 194.64 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of organic synthesis and material science.
The structure of this compound can be represented by the following SMILES notation: C1=C(C=C(C=C1N=C=S)Cl)C#N. The presence of the electrophilic isothiocyanate group allows it to engage in various nucleophilic reactions, making it a candidate for interactions with biological macromolecules.
The biological activity of this compound primarily stems from its electrophilic nature. The isothiocyanate group is highly reactive towards nucleophiles, which can lead to the formation of adducts with proteins and other biomolecules. This reactivity suggests potential applications in therapeutic contexts, including cancer treatment and other diseases where modulation of protein function is beneficial.
Interaction with Biological Molecules
Studies have shown that isothiocyanates can modify cellular signaling pathways by interacting with key proteins involved in cell proliferation and apoptosis. The potential for this compound to form covalent bonds with nucleophilic sites on proteins could lead to alterations in enzyme activity or receptor signaling, providing a basis for its therapeutic applications.
Case Studies
- In Vitro Studies : Initial studies exploring the reactivity of this compound with amino acids and proteins have shown promising results in terms of modifying protein function. For example, interactions with cysteine residues can lead to the formation of thiourea derivatives, which may influence cellular pathways.
- Synthetic Applications : The compound has been utilized as a building block in organic synthesis, demonstrating its versatility in creating more complex molecules that may possess enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-5-isothiocyanatobenzonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via sequential functionalization of the benzene ring. A common approach involves:
Nitrile introduction : Start with a chlorinated benzene derivative (e.g., 3,5-dichlorobenzonitrile) and introduce the isothiocyanate group via nucleophilic substitution using potassium thiocyanate (KSCN) under controlled temperatures (80–100°C) in polar aprotic solvents like DMF .
Selectivity control : Use catalytic agents (e.g., CuI) to enhance regioselectivity and minimize side reactions.
- Key characterization : Confirm structure via (δ ~7.5–8.0 ppm for aromatic protons) and IR spectroscopy (C≡N stretch ~2230 cm, N=C=S ~2050 cm) .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy :
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 212.98 for CHClNS).
- X-ray crystallography : Resolve crystal structure to confirm spatial arrangement of substituents .
Q. How should researchers safely handle and store this compound to prevent degradation?
- Protocols :
- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C to avoid hydrolysis of the isothiocyanate group.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation. Refer to SDS guidelines for spill management .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-response studies : Compare EC values across cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
- Metabolic stability assays : Use liver microsomes to evaluate compound half-life, which may explain variability in in vivo efficacy .
Q. How can computational modeling predict the reactivity of the isothiocyanate group in nucleophilic environments?
- Approach :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilicity of the N=C=S moiety.
- Molecular docking : Simulate interactions with biological targets (e.g., cysteine proteases) to identify binding hotspots .
Q. What experimental designs validate the compound’s role as a covalent inhibitor in enzyme studies?
- Protocol :
Kinetic assays : Measure enzyme inhibition rates (e.g., papain or caspase-3) pre- and post-treatment.
Mass spectrometry : Detect covalent adducts (e.g., enzyme-SCN adducts) to confirm irreversible binding .
Q. How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., Suzuki coupling)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
